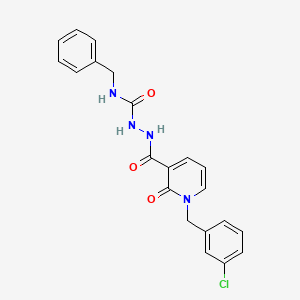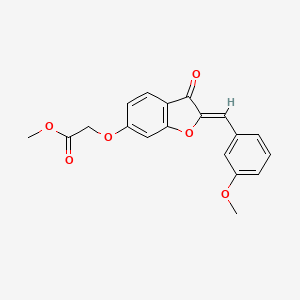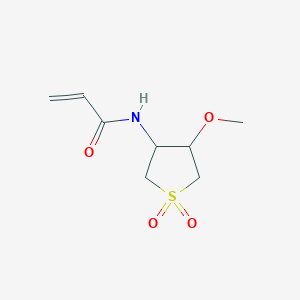
N-benzyl-2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide” is a complex organic compound. It contains several functional groups, including an amide, a hydrazine, and a dihydropyridine group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo specific types of reactions. For instance, the benzylic position is particularly reactive and can undergo oxidation and bromination .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Derivatives
The compound has been utilized in the synthesis of various heterocyclic derivatives, which are crucial for the development of pharmaceuticals and agrochemicals. For example, reactions involving hydrazine hydrate and different carbonyl compounds have led to the formation of pyrimidines, oxazines, and thiazoles, demonstrating the compound's versatility in chemical synthesis. These reactions are not only pivotal for the creation of novel compounds but also contribute to the understanding of reaction mechanisms and the optimization of synthetic routes (Abdalha, El-Regal, El-Kassaby, & Ali, 2011; Mohamed, Youssef, Amr, & Kotb, 2008).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of synthesized derivatives containing the mentioned compound have been extensively studied. These studies are critical for identifying new therapeutic agents. For instance, some derivatives have shown promising antimicrobial properties against various bacterial strains, while others exhibited significant anticancer activity, highlighting the compound's potential as a precursor in medicinal chemistry (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010; Bondock & Gieman, 2015).
Structural and Conformational Analysis
The compound's structural and conformational analyses have provided insights into the relationship between molecular structure and biological activity. X-ray crystallography and NMR studies have been employed to determine the solid-state structure and solution behavior of the compound and its derivatives. This information is vital for the design of compounds with enhanced efficacy and reduced toxicity (Bacsa, Okello, Singh, & Nair, 2013).
Drug Discovery and Development
The compound serves as a key intermediate in the synthesis of various bioactive molecules, contributing to drug discovery and development efforts. By facilitating the creation of diverse chemical entities, researchers can explore novel treatments for diseases, underscoring the importance of such compounds in advancing healthcare (Saad, Osman, & Moustafa, 2011).
Eigenschaften
IUPAC Name |
1-benzyl-3-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c22-17-9-4-8-16(12-17)14-26-11-5-10-18(20(26)28)19(27)24-25-21(29)23-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,27)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIOPDJTLDBCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2892741.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2892745.png)
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one](/img/structure/B2892746.png)




![N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2892756.png)

![7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892758.png)
![2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2892759.png)